molecular formula C7H16ClNO B6246412 2-amino-4-methylcyclohexan-1-ol hydrochloride, Mixture of diastereomers CAS No. 1087761-03-2

2-amino-4-methylcyclohexan-1-ol hydrochloride, Mixture of diastereomers

Cat. No.: B6246412
CAS No.: 1087761-03-2
M. Wt: 165.7
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-4-methylcyclohexan-1-ol hydrochloride, mixture of diastereomers, is a chemical compound with the molecular formula C7H15NO·HCl. It is a cyclohexanol derivative where the hydroxyl group is substituted with an amino group and a methyl group. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-methylcyclohexan-1-ol hydrochloride typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the catalytic hydrogenation of 2-amino-4-methylcyclohexanone using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The resulting alcohol is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-amino-4-methylcyclohexan-1-ol hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: 2-amino-4-methylcyclohexanone or 2-amino-4-methylcyclohexanal.

    Reduction: Various amine derivatives.

    Substitution: N-alkyl or N-acyl derivatives.

Scientific Research Applications

2-amino-4-methylcyclohexan-1-ol hydrochloride is used in several scientific research fields:

Mechanism of Action

The mechanism of action of 2-amino-4-methylcyclohexan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-4-methylcyclohexan-1-ol hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it valuable in research and industrial applications where specific reactivity and interactions are required .

Properties

CAS No.

1087761-03-2

Molecular Formula

C7H16ClNO

Molecular Weight

165.7

Purity

95

Origin of Product

United States

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